Sodium 1-benzyl-5,5-diethylbarbiturate

CAS No.: 94201-49-7

Cat. No.: VC16984376

Molecular Formula: C15H17N2NaO3

Molecular Weight: 296.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-49-7 |

|---|---|

| Molecular Formula | C15H17N2NaO3 |

| Molecular Weight | 296.30 g/mol |

| IUPAC Name | sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |

| Standard InChI | InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |

| Standard InChI Key | BZXGMPMMCUFEBT-UHFFFAOYSA-M |

| Canonical SMILES | CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

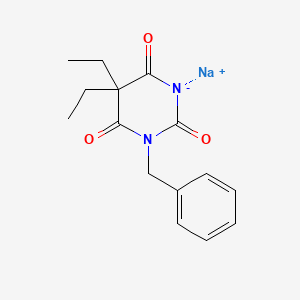

The compound’s core consists of a pyrimidine-2,4,6-trione ring (barbituric acid) substituted with a benzyl group at the 1-position and two ethyl groups at the 5-positions. The sodium ion coordinates with the deprotonated oxygen at the 2-position, forming a stable salt . The IUPAC name, sodium 1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione, reflects this substitution pattern . Key structural identifiers include:

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the structural similarity to other barbiturates suggests characteristic absorption bands for carbonyl groups (1,650–1,750 cm) and aromatic C–H stretches (3,000–3,100 cm) in IR spectra . The benzyl group’s aromatic protons would appear as a multiplet near 7.3 ppm in NMR .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of sodium 1-benzyl-5,5-diethylbarbiturate likely follows a two-step process:

-

Formation of the free acid: Condensation of diethyl benzylmalonate with urea in the presence of a base, such as sodium methoxide . This mirrors the method described in CN1354170A for diethylbarbituric acid, where sodium methoxide catalyzes the reaction between diethyl malonate and urea at 64–68°C .

-

Salt formation: Treatment of 1-benzyl-5,5-diethylbarbituric acid with sodium hydroxide to yield the sodium salt .

Optimization and Yield

The patent CN1354170A reports yields exceeding 83% for analogous barbiturates when using a molar ratio of 1.24–1.35:1 for urea to diethyl malonate . Introducing the benzyl group may necessitate adjustments to reaction conditions, such as extended reflux times or higher catalyst loadings, to accommodate steric hindrance.

Physicochemical Properties

Solubility and Stability

While solubility data for this specific compound are unavailable, the structurally related sodium 5,5-diethylbarbiturate exhibits high aqueous solubility (50 mg/mL) . The benzyl substituent is expected to reduce polarity, potentially lowering water solubility compared to non-aromatic analogs. Stability studies are lacking, but barbiturates generally undergo hydrolysis under strongly acidic or alkaline conditions.

Thermal Properties

The parent acid, 1-benzyl-5,5-diethylbarbituric acid, likely has a melting point near 245°C, consistent with other barbituric acid derivatives . The sodium salt’s decomposition temperature remains uncharacterized.

Pharmacological Profile

Mechanism of Action

As a barbiturate, sodium 1-benzyl-5,5-diethylbarbiturate is presumed to potentiate GABA receptor activity, increasing chloride influx and neuronal hyperpolarization . The benzyl group may alter binding affinity or metabolic stability compared to 5,5-dialkyl derivatives.

Sedative-Hypnotic Activity

Applications and Uses

Pharmaceutical Intermediate

The compound may serve as a precursor in synthesizing more complex barbiturates or non-sedative drugs. For example, barbituric acid derivatives are intermediates in vitamin B and dye production .

Research Applications

In analytical chemistry, sodium barbiturates are used as buffers in capillary electrophoresis. The benzyl group’s hydrophobicity could make this compound suitable for micellar electrokinetic chromatography .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume